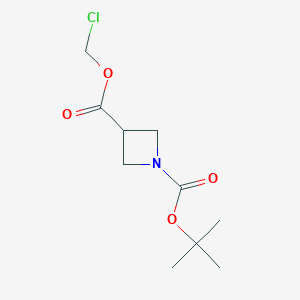
1-O-Tert-butyl 3-O-(chloromethyl) azetidine-1,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular weight of “1-O-Tert-butyl 3-O-(chloromethyl) azetidine-1,3-dicarboxylate” is 249.69. The SMILES string representation of the molecule isCC(C)(C)OC(N(C1)CC1C(OC)=O)=O . Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a refractive index of n20/D 1.452 and a density of 1.072 g/mL at 25 °C .Applications De Recherche Scientifique
Applications in Synthesis of N-heterocycles
The use of chiral sulfinamides, notably tert-butanesulfinamide, in the stereoselective synthesis of amines and derivatives is a significant area of study. The methodology provides access to structurally diverse N-heterocycles like piperidines, pyrrolidines, azetidines, and their fused derivatives, which are crucial in natural products and therapeutics (Philip et al., 2020).
Decomposition Studies
Research has been conducted on the decomposition of methyl tert-butyl ether (MTBE), a common gasoline additive, using radio frequency plasma reactors. This study provides insights into the decomposition process of air toxics and might offer a glimpse into the reactivity and breakdown mechanisms of similar complex organic compounds (Hsieh et al., 2011).
Environmental Impact and Removal Techniques
Studies focusing on the environmental occurrence, fate, and removal techniques of compounds like MTBE highlight the need for understanding the environmental behavior of complex organic compounds. This includes their biodegradation, fate in soil and groundwater, and the effectiveness of remediation strategies. Such studies are crucial for understanding and mitigating the environmental impacts of synthetic chemicals (Squillace et al., 1997; Thornton et al., 2020).
Adsorption and Separation Processes
The study of adsorption feasibility for the removal of compounds like MTBE from water is essential. Understanding the adsorption behavior of various adsorbents provides a foundation for future research focused on the separation and purification of complex organic compounds from environmental matrices (Vakili et al., 2017).
Propriétés
IUPAC Name |
1-O-tert-butyl 3-O-(chloromethyl) azetidine-1,3-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClNO4/c1-10(2,3)16-9(14)12-4-7(5-12)8(13)15-6-11/h7H,4-6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTJXHSITCFQMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C(=O)OCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-Chloro-3-cyclopropyl-1H-pyrrolo[2,3-b]pyridine;hydrochloride](/img/structure/B2403806.png)
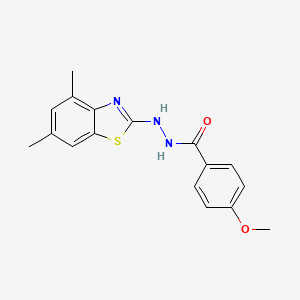
![1-(2-Bicyclo[2.2.1]heptanyl)propan-1-one](/img/structure/B2403808.png)
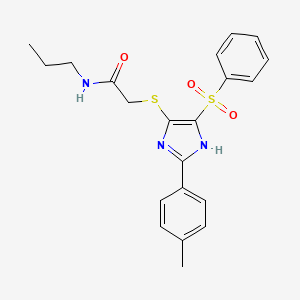
![benzyl 6-(2-fluorophenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2403818.png)
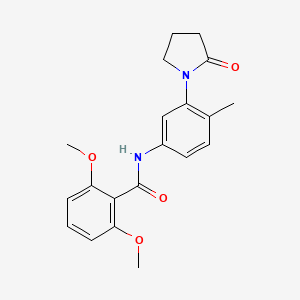
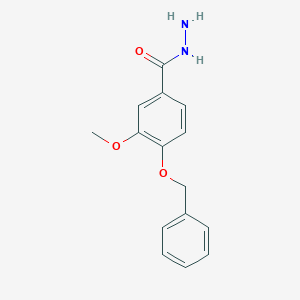

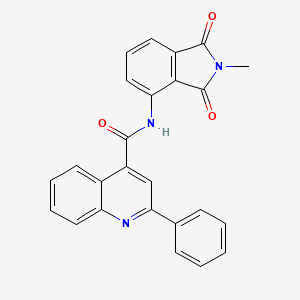
![N-(2-bromophenyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2403823.png)
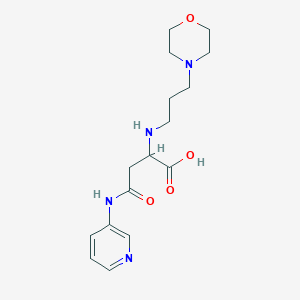
![(4-((2-chlorobenzyl)thio)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2403826.png)


